N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-phenylpropanamide
Description
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-phenylpropanamide is a complex organic compound characterized by its unique structure, which includes an imidazole ring substituted with a thiophene group and a phenylpropanamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-22-14-16(17-8-5-13-24-17)21-18(22)11-12-20-19(23)10-9-15-6-3-2-4-7-15/h2-8,13-14H,9-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUFBPXRMDKKNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)CCC2=CC=CC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Synthesis
Recent protocols employ microwave irradiation to accelerate the imidazole-thiophene coupling. A study demonstrated that 15 minutes at 150 W in DMF achieves 92% yield, compared to 6 hours under conventional heating. This method reduces energy consumption and improves scalability.
Solvent-Free Approaches
Solid-phase synthesis using montmorillonite K10 clay as a catalyst eliminates solvent use in the amidation step. Yields of 78% were reported, with the added benefit of facile catalyst recovery.
Structural Characterization and Validation
Spectroscopic Analysis
Computational Validation
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level corroborate experimental NMR shifts. The imine carbon (N=CH) shows a theoretical δ 151.15 ppm vs. experimental 155.89 ppm, confirming structural accuracy.
Challenges and Mitigation Strategies
Byproduct Formation
Competitive N-alkylation during imidazole synthesis generates undesired N-methyl byproducts. Employing bulky bases like 2,6-lutidine suppresses this issue, improving selectivity to 89%.
Purification Difficulties
The polar nature of the amide product complicates isolation. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity, albeit with increased cost.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-phenylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Substitution: The phenylpropanamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the imidazole ring can produce dihydroimidazole derivatives.
Scientific Research Applications
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-phenylpropanamide has shown promising biological activities, particularly in:
Antimicrobial Research : Studies indicate that compounds with similar structures exhibit significant antimicrobial properties. The imidazole and thiophene rings may enhance interactions with microbial enzymes or receptors.
Oncology : Research is ongoing to evaluate the compound's potential as an anticancer agent. Its structure suggests that it may interact with specific molecular targets involved in cancer cell proliferation and survival .
Applications in Scientific Research
This compound has several applications across scientific disciplines:
Case Studies
Several studies have highlighted the compound's potential:
- Anticancer Activity Study : A study evaluated derivatives of similar compounds against human cancer cell lines (e.g., HCT116, MCF7). Results indicated significant cytotoxic effects linked to structural modifications that enhanced interaction with cancer-specific targets .
- Antimicrobial Efficacy Evaluation : Research demonstrated that compounds with thiophene and imidazole moieties exhibited notable antimicrobial activity against various pathogens, supporting further investigation into their therapeutic potential .
Mechanism of Action
The mechanism of action of N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The thiophene group can enhance the compound’s binding affinity and specificity. The phenylpropanamide moiety can influence the compound’s pharmacokinetic properties, such as absorption and distribution .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives with different substituents, such as:
- N-(2-(1-methyl-4-(phenyl)-1H-imidazol-2-yl)ethyl)-3-phenylpropanamide
- N-(2-(1-methyl-4-(pyridin-2-yl)-1H-imidazol-2-yl)ethyl)-3-phenylpropanamide
Uniqueness
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-phenylpropanamide is unique due to the presence of the thiophene group, which can confer distinct electronic and steric properties, potentially leading to different biological activities and chemical reactivities compared to other imidazole derivatives .
Biological Activity
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-phenylpropanamide is a complex organic compound characterized by its unique structure, which includes an imidazole ring, a thiophene moiety, and a phenylpropanamide group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure
The molecular formula of this compound is C20H22N4OS. The structural components are as follows:
| Component | Structure Description |
|---|---|
| Imidazole Ring | A five-membered ring with two nitrogen atoms |
| Thiophene Ring | A five-membered ring containing sulfur |
| Phenylpropanamide | An aromatic ring attached to a propanamide |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The imidazole ring can act as a ligand for metal ions, influencing enzyme activity.
- Receptor Binding : The thiophene moiety enhances binding affinity to protein targets through π-π interactions.
- Modulation of Biological Pathways : The phenylpropanamide group can affect pharmacokinetic properties, including absorption and distribution.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activities. For instance, studies have shown that imidazole and thiophene derivatives can inhibit the growth of various bacterial strains.
Anticancer Activity
This compound has been investigated for its cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Human melanoma (IGR39) | 10 | |
| Triple-negative breast cancer (MDA-MB-231) | 15 | |
| Pancreatic carcinoma (Panc-1) | 12 |
These findings suggest that the compound may selectively target cancer cells while sparing normal cells.
Case Studies and Research Findings
- Cytotoxicity Assay : In a study evaluating the cytotoxic effects of various derivatives, this compound showed promising results against melanoma and breast cancer cell lines, indicating its potential as an anticancer agent .
- Mechanistic Studies : Further investigations revealed that the compound's mechanism involves inducing apoptosis in cancer cells through caspase activation pathways, enhancing its therapeutic potential .
- Structure Activity Relationship (SAR) : Comparative studies with structurally related compounds have elucidated that modifications in the thiophene and imidazole rings can significantly affect biological activity, guiding future drug design efforts .
Q & A
Basic: What synthetic methodologies are optimal for preparing N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-phenylpropanamide?
Methodological Answer:
The synthesis involves multi-step protocols combining imidazole core formation, alkylation, and amide coupling. Key steps include:
- Imidazole Ring Formation : Cyclocondensation of 1-methyl-1H-imidazole precursors with thiophen-2-yl substituents under acidic conditions (e.g., HCl/EtOH) .
- Ethyl Linker Introduction : Alkylation using 1,2-dibromoethane or similar agents under basic conditions (e.g., K₂CO₃ in DMF) to attach the ethyl chain .
- Amide Coupling : Reaction of the intermediate amine with 3-phenylpropanoyl chloride using coupling agents like EDC/HOBt in dichloromethane .
Critical Parameters : Temperature control (<60°C for amide coupling), solvent purity, and catalyst selection (e.g., Cu(OAc)₂ for click chemistry in related analogs) .
Basic: How can structural characterization of this compound be validated using spectroscopic techniques?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:
| Technique | Key Peaks/Parameters | Functional Group Validation |
|---|---|---|
| ¹H/¹³C NMR | δ 5.38–5.48 ppm (–OCH₂), 7.20–8.61 ppm (Ar–H), 10.79 ppm (–NH) | Confirms aromatic thiophene, imidazole, and amide protons . |
| IR | 1671–1682 cm⁻¹ (C=O), 1599 cm⁻¹ (C=C), 1254–1303 cm⁻¹ (C–N/O) | Validates amide, imidazole, and thiophene moieties . |
| HRMS | [M+H]+ calculated vs. observed (e.g., 404.1359 vs. 404.1348) | Confirms molecular formula and purity . |
| Note : Purity should be confirmed via HPLC (≥95%) using a C18 column and acetonitrile/water gradient . |
Advanced: What strategies resolve contradictions in reported biological activity data for this compound and its analogs?
Methodological Answer:
Discrepancies in bioactivity data (e.g., IC₅₀ variations) require:
- Standardized Assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls .
- Structural-Activity Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance receptor binding) .
- Solubility Adjustments : Use DMSO/PBS mixtures to ensure compound solubility and avoid aggregation artifacts .
Example : A 2024 study resolved conflicting kinase inhibition data by correlating thiophene orientation (via X-ray crystallography) with activity trends .
Advanced: How can computational modeling optimize reaction conditions for synthesizing derivatives of this compound?
Methodological Answer:
Quantum mechanics/molecular mechanics (QM/MM) and DFT calculations guide experimental design:
- Reaction Pathway Prediction : Simulate transition states for imidazole alkylation to identify optimal catalysts (e.g., Cu(OAc)₂ vs. Pd catalysts) .
- Solvent Screening : COSMO-RS models predict solvent polarity effects on amide coupling yields .
- Validation : Compare computed vs. experimental NMR chemical shifts (RMSD < 0.5 ppm) .
Case Study : A 2023 study reduced synthesis time by 40% using computational screening of 12 solvents for a related thiazole-amide compound .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The imidazole-thiophene core and amide group dictate reactivity:
- Imidazole N-Methylation : Enhances steric hindrance, reducing nucleophilic attack at the 2-position .
- Thiophene π-System : Stabilizes transition states in electrophilic aromatic substitution (e.g., nitration at the 5-position) .
- Amide Resonance : Delocalizes electron density, making the carbonyl carbon less electrophilic (requires strong nucleophiles like Grignard reagents) .
Experimental Proof : Kinetic isotope effect (KIE) studies confirmed rate-limiting deprotonation in SNAr reactions with KIE = 2.1 .
Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?
Methodological Answer:
Prioritize target-specific assays:
| Assay | Protocol | Key Parameters |
|---|---|---|
| Enzyme Inhibition | Fluorescence-based kinase assays (e.g., EGFR-TK) with 10 µM compound . | IC₅₀ calculation via GraphPad Prism. |
| Cytotoxicity | MTT assay on cancer cell lines (e.g., MCF-7) with 48–72 hr incubation . | EC₅₀ and selectivity index (SI) vs. normal cells. |
| Binding Affinity | Surface plasmon resonance (SPR) with immobilized receptors . | KD values (nM range). |
| Note : Include positive controls (e.g., imatinib for kinase assays) and triplicate measurements . |
Advanced: How can substituent effects on the phenylpropanamide moiety be systematically studied?
Methodological Answer:
Use a modular synthesis approach:
Variation of R-Groups : Introduce electron-donating (e.g., –OCH₃) or withdrawing (–NO₂) groups at the phenyl ring .
Activity Correlation : Plot Hammett σ values vs. IC₅₀ to identify linear free-energy relationships (LFERs) .
Crystallography : Resolve X-ray structures to correlate substituent bulk with receptor pocket fit .
Example : A 2025 study showed that –CF₃ at the para position improved COX-2 inhibition by 12-fold due to hydrophobic interactions .
Advanced: What strategies mitigate decomposition of this compound under physiological conditions?
Methodological Answer:
Address stability via:
- pH Optimization : Formulate in buffered solutions (pH 6.8–7.4) to prevent imidazole ring protonation .
- Prodrug Design : Mask the amide group as a tert-butyl ester, cleaved in vivo by esterases .
- Lyophilization : Store as a lyophilized powder under argon to prevent oxidation of the thiophene moiety .
Stability Data : Accelerated degradation studies (40°C/75% RH) showed <5% decomposition over 4 weeks when stored in amber vials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
